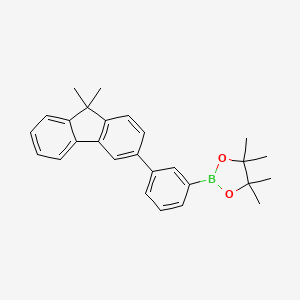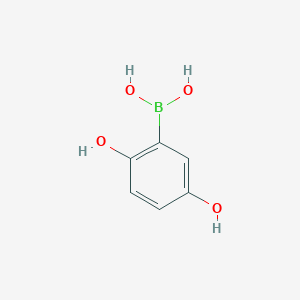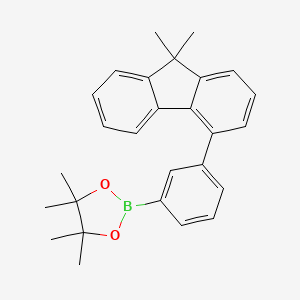![molecular formula C25H14BrClO B8263472 2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8263472.png)
2'-Bromo-2-chlorospiro[fluorene-9,9'-xanthene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] is a heterocyclic compound with the molecular formula C25H14BrClO and a molecular weight of 445.74 g/mol This compound is characterized by its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and xanthene derivatives.
Bromination and Chlorination: The fluorene derivative undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Similarly, the xanthene derivative is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Spiro Formation: The brominated fluorene and chlorinated xanthene are then subjected to a spirocyclization reaction. This step typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove halogen atoms or reduce other functional groups within the molecule. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substitution of bromine or chlorine with methoxy groups results in the formation of methoxy-substituted spiro compounds.
Oxidation: Oxidation can lead to the formation of spiro compounds with additional carbonyl or hydroxyl groups.
Reduction: Reduction can yield dehalogenated spiro compounds or compounds with reduced functional groups.
科学研究应用
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials. Its unique spiro structure makes it valuable in the development of novel organic semiconductors and light-emitting materials.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] depends on its specific application
Fluorescence: The compound’s fluorescence properties are due to its spiro structure, which allows for efficient absorption and emission of light. This makes it useful as a fluorescent probe in biological imaging.
Chemical Reactivity: The presence of bromine and chlorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical reactions. This reactivity is exploited in the synthesis of complex molecules and materials.
Biological Interactions: In medicinal chemistry, the compound’s ability to interact with biological targets, such as enzymes and receptors, is key to its potential therapeutic effects. These interactions can modulate biological pathways and processes, leading to desired therapeutic outcomes.
相似化合物的比较
2’-Bromo-2-chlorospiro[fluorene-9,9’-xanthene] can be compared with other similar compounds, such as:
2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene]: This compound has a similar spiro structure but with different positions of the bromine and chlorine atoms. The positional isomerism can lead to differences in chemical reactivity and applications.
2-Bromo-2’-fluorospiro[fluorene-9,9’-xanthene]: The substitution of chlorine with fluorine in this compound can result in altered chemical properties and reactivity, making it suitable for different applications.
2-Chloro-2’-bromospiro[fluorene-9,9’-xanthene]: This compound is another positional isomer with bromine and chlorine atoms swapped
属性
IUPAC Name |
2'-bromo-2-chlorospiro[fluorene-9,9'-xanthene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14BrClO/c26-15-9-12-24-22(13-15)25(20-7-3-4-8-23(20)28-24)19-6-2-1-5-17(19)18-11-10-16(27)14-21(18)25/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFLHKRPIAWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
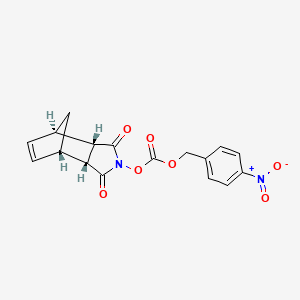
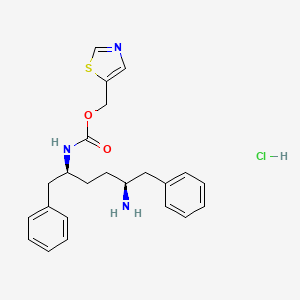

![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)
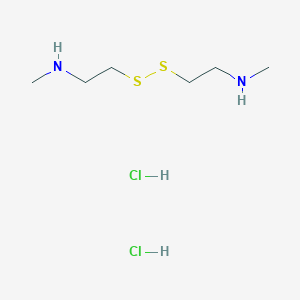
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
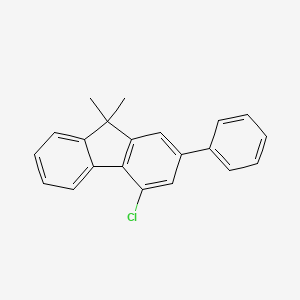
![2,2'-([2,2'-Bipyridine]-6,6'-diyl)bis(propan-2-ol)](/img/structure/B8263457.png)
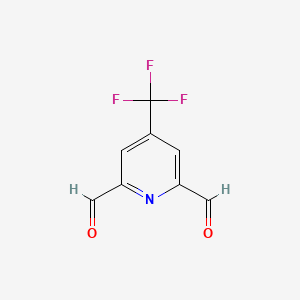
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8263463.png)
